molecular formula C7H7NO6 B1425334 Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate CAS No. 6620-30-0

Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate

Cat. No. B1425334
CAS RN: 6620-30-0
M. Wt: 201.13 g/mol
InChI Key: OOXRCWZAGNGPEY-UHFFFAOYSA-N
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Description

Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate is a synthetic compound used in various fields of research and industry. It has a molecular formula of C7H7NO6 and a molecular weight of 201.13 g/mol .


Molecular Structure Analysis

The molecular structure of Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate consists of a five-membered isoxazole ring with a hydroxy group at the 4-position and two carboxylate groups at the 3 and 5 positions .

Scientific Research Applications

Synthesis and Chemical Transformations Research on the synthesis of various chemical compounds using isoxazole derivatives includes work by Hines and Stammer (1977), who described the synthesis of 3-hydroxyisoxazole-5-hydroxamic acid using a procedure involving dimethyl acetylenedicarboxylate (Hines & Stammer, 1977). Kowalczyk-Dworak et al. (2020) used 3,5-dimethyl-4-nitroisoxazole in the allylic–allylic alkylation of Morita–Baylis–Hillman carbonates, demonstrating the compound's utility in synthesizing dicarboxylic acid derivatives (Kowalczyk-Dworak, Kwit, & Albrecht, 2020).

Biological and Medicinal Chemistry In the realm of medicinal chemistry, isoxazole derivatives show promise. For example, Lu and Mattson (2001) explored the use of Dimethyl Sulfoxide (DMSO), a derivative, for inhibiting glutamate responses in hippocampal neurons, which has implications for treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

Enzymatic Synthesis The enzymatic synthesis of certain acids, such as (R)-(-)-citramalic acid, using derivatives of isoxazole, was demonstrated by Yang et al. (1992). This involved regio- and enantiospecific hydrolysis of isoxazole derivatives using protease from Aspergillus oryzae (Yang, Hayden, Faber, & Griengl, 1992).

Insecticidal Activity Yu et al. (2009) developed a series of 3-(arylthiomethyl)isoxazole-4,5-dicarboxamides, starting from dimethyl 3-(chloromethyl)isoxazole-4,5-dicarboxylate, and evaluated them for insecticidal activity, highlighting the compound's potential in agricultural chemistry (Yu, Iwamoto, Robins, Fettinger, Sparks, Lorsbach, & Kurth, 2009).

properties

IUPAC Name

dimethyl 4-hydroxy-1,2-oxazole-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO6/c1-12-6(10)3-4(9)5(14-8-3)7(11)13-2/h9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOXRCWZAGNGPEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=NO1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate
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Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate
Reactant of Route 5
Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate
Reactant of Route 6
Dimethyl 4-hydroxyisoxazole-3,5-dicarboxylate

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